molecular formula C23H23N3O2 B267673 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide

Katalognummer B267673
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: POHGWWVQHXJIBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy-sensing enzyme that plays a critical role in regulating cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.

Wirkmechanismus

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α subunit. This, in turn, leads to increased activity of AMPK, resulting in various downstream effects, including increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity, and reduced glucose levels in animal models of diabetes. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide in lab experiments is its specificity for AMPK, which allows for the selective activation of the enzyme without affecting other signaling pathways. However, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide has been shown to have limited solubility in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide. One area of interest is its potential therapeutic applications in various metabolic disorders, including diabetes and obesity. Another area of interest is its potential use as an adjuvant therapy in cancer treatment. Additionally, further research is needed to better understand the mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide and its downstream effects on cellular metabolism.
In conclusion, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide is a small molecule activator of AMPK that has gained significant attention in recent years due to its potential therapeutic applications in various metabolic disorders and cancer. Its mechanism of action involves binding to the γ subunit of AMPK, leading to increased activity of the enzyme and various downstream effects. While N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide has several advantages for lab experiments, further research is needed to better understand its potential therapeutic applications and mechanism of action.

Synthesemethoden

The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide involves several steps, starting with the synthesis of 4-tert-butylbenzoic acid, which is then converted to 4-tert-butylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form 4-tert-butylphenyl 4-aminophenyl ether. This compound is then reacted with isonicotinic acid to form the final product, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated in various metabolic disorders. Studies have shown that N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide activates AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes.

Eigenschaften

Produktname

N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide

Molekularformel

C23H23N3O2

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-23(2,3)18-6-4-16(5-7-18)21(27)25-19-8-10-20(11-9-19)26-22(28)17-12-14-24-15-13-17/h4-15H,1-3H3,(H,25,27)(H,26,28)

InChI-Schlüssel

POHGWWVQHXJIBQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.